molecular formula C15H11ClN2S B12788975 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-87-1

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Cat. No.: B12788975
CAS No.: 136994-87-1
M. Wt: 286.8 g/mol
InChI Key: IKOAISDPONXJQG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and oncology research. Compounds based on the thiazolobenzimidazole scaffold have demonstrated a range of promising biological activities. Notably, structurally similar derivatives have been synthesized and evaluated for their in vitro antitumour activity against 60 human tumour cell lines, with some showing both potent tumour growth inhibition and cellular selectivity . The presence of the 4-chlorophenyl moiety is a common feature in pharmacologically active compounds and is often explored for its potential to enhance biological activity and selectivity . This makes this compound a valuable chemical entity for researchers investigating new anticancer agents, structure-activity relationships (SAR), and mechanisms of action involving cellular proliferation pathways. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnosis, therapeutic, or any other consumer use.

Properties

CAS No.

136994-87-1

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-13-4-2-1-3-12(13)17-14(18)9-19-15/h1-8,15H,9H2

InChI Key

IKOAISDPONXJQG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Chloromethylbenzimidazole with Ammonium Thiocyanate

  • Procedure: A key method involves refluxing 2-chloromethyl-4-chlorobenzimidazole with ammonium thiocyanate in a polar solvent such as methanol or dimethylformamide (DMF). The reaction typically proceeds under reflux for 1 to 4 hours.

  • Reaction Conditions:

    • Solvent: Methanol or DMF
    • Temperature: Reflux (~65-100 °C depending on solvent)
    • Time: 1–4 hours
    • Molar ratio: Approximately 1:1.5 (benzimidazole derivative to ammonium thiocyanate)
  • Workup: After reflux, the reaction mixture is concentrated and cooled to precipitate the product. The solid is filtered and purified by recrystallization from solvents such as ethyl ether or chloroform.

  • Example: According to patent US3819618A, a mixture of 10 g of 2-chloromethyl-5-chlorobenzimidazole and 8 g of ammonium thiocyanate in 200 ml DMF heated at 50 °C for 3.5 hours yielded 6 g of pure 6-chloro-1-imino-1,3-thiazolo[3,4-a]benzimidazole after crystallization.

Multi-Step Synthesis Starting from Benzimidazole Precursors

  • Step 1: Synthesis of 2-chloromethyl-4-chlorobenzimidazole by chloromethylation of 4-chlorobenzimidazole.

  • Step 2: Cyclization with ammonium thiocyanate as above to form the thiazolo ring.

  • Step 3: Purification by recrystallization.

This approach allows for the introduction of the 4-chlorophenyl group at the benzimidazole stage, ensuring regioselectivity.

Alternative Synthetic Routes

  • Condensation Reactions: Some literature reports condensation of 5-amino-2-mercaptobenzimidazole derivatives with aromatic aldehydes followed by cyclization to form thiazolo-benzimidazole systems, though these are more common for related analogs rather than the exact 1-(4-chlorophenyl) derivative.

  • Use of Thioglycolic Acid: In related thiazolo[3,4-a]benzimidazole syntheses, thioglycolic acid has been used to facilitate ring closure from arylidene amino benzimidazole thiols, but specific application to the 4-chlorophenyl derivative is less documented.

Summary Table of Preparation Parameters

Step Reactants Solvent Temperature Time Yield (%) Notes
1 2-Chloromethyl-4-chlorobenzimidazole + Ammonium thiocyanate Methanol or DMF Reflux (65-100 °C) or 50 °C (DMF) 1–4 hours 50-70% (typical) Reflux in methanol or heating in DMF; product isolated by crystallization
2 Purification Ethyl ether, chloroform Room temperature - - Recrystallization to improve purity
3 Alternative condensation (for analogs) Ethanol Reflux 4-6 hours Variable Used for related thiazolo-benzimidazole compounds

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,4-a]benzimidazole derivatives exhibit significant variations in bioactivity and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Effects

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole 4-Cl-C₆H₄ C₁₅H₁₀ClN₂S 294.77 Likely antiviral/tumor inhibition* [Inferred]
1-(2-Chloro-5-nitrophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole 2-Cl-5-NO₂-C₆H₃ C₁₅H₁₀ClN₃O₂S 355.78 Potential enzyme inhibition (ubiquitin ligase)
1-(2,6-Difluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole 2,6-F₂-C₆H₃ C₁₅H₁₀F₂N₂S 296.31 Anticancer (NSC 625487 designation)
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole CH₃ C₁₀H₉N₂S 189.25 Intermediate for bioactive molecules

Notes:

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl substituent enhances lipophilicity and metabolic stability compared to methyl groups. Chlorine and nitro groups (e.g., 2-chloro-5-nitrophenyl derivative) may improve target binding via halogen bonding or charge interactions .
  • Fluorine Substituents : The 2,6-difluorophenyl analog (NSC 625487) shows anticancer activity, possibly due to increased bioavailability from fluorine’s electronegativity and small atomic radius .
  • Methyl Group : The methyl-substituted derivative (CAS 116849-82-2) serves primarily as a synthetic intermediate, with reduced steric hindrance favoring further functionalization .

Bioactivity Trends

  • Antiviral Activity: Thiazolo[3,4-a]benzimidazoles with EWGs (e.g., Cl, NO₂) exhibit enterovirus inhibition, likely by interfering with viral replication machinery .
  • Enzyme Inhibition : 2-Arylidene derivatives (e.g., 2-arylidene-[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ones) demonstrate ubiquitin ligase inhibition, suggesting a broader role in regulating protein degradation .

Biological Activity

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The compound's structure is characterized by a thiazolo-benzimidazole framework with a 4-chlorophenyl substituent. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown varying MIC values against several bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values reported between 40-50 µg/mL in some studies .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus40-50
Escherichia coli45-55
Pseudomonas aeruginosa30-40

The compound also inhibited biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown effectiveness against different cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

In vitro studies revealed that the compound induced apoptosis in cancer cells, with IC50 values ranging from 25 to 35 µM .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.

  • Effectiveness : At a concentration of 10 µg/mL, the compound reduced TNF-α levels by approximately 78% compared to control groups .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antimicrobial Effects : A study conducted by researchers evaluated the antimicrobial activity against multiple pathogens and found that the compound significantly inhibited the growth of resistant strains of bacteria.
  • Cancer Cell Line Study : In a controlled experiment involving MCF-7 cells, treatment with the compound resulted in a notable decrease in cell viability and increased rates of apoptosis.

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